methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Descripción

Chemical Identity and Structural Classification

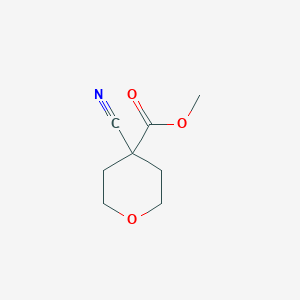

This compound constitutes a heterocyclic organic compound characterized by a six-membered saturated ring containing one oxygen atom, specifically classified within the tetrahydropyran family of compounds. The molecular formula C8H11NO3 reflects the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 169.18 grams per mole. The compound's structural identity is further defined by its systematic arrangement, where the tetrahydropyran ring serves as the central scaffold, with substitution occurring at the 4-position through both a cyano group and a carboxylate ester functionality.

The structural classification of this compound places it within multiple chemical categories simultaneously. Primarily, it belongs to the heterocyclic compounds class due to the presence of the oxygen-containing pyran ring. Additionally, it is classified as an ester compound owing to the methyl carboxylate functional group, and as a nitrile compound due to the presence of the cyano substituent. This multifunctional nature contributes significantly to its chemical versatility and potential applications in synthetic chemistry.

The three-dimensional molecular structure exhibits specific spatial arrangements that influence its chemical reactivity and physical properties. The tetrahydropyran ring adopts a chair conformation, typical of six-membered saturated rings, which provides optimal spatial distribution of substituents and minimizes steric hindrance. The cyano and carboxylate groups positioned at the 4-carbon create a quaternary carbon center, which significantly impacts the molecule's electronic properties and reactivity patterns.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H11NO3 | |

| Molecular Weight | 169.18 g/mol | |

| Chemical Abstracts Service Number | 362703-30-8 | |

| Physical Appearance | White powder | |

| Assay Purity | ≥97-99% |

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader evolution of pyran chemistry and the systematic exploration of heterocyclic compounds in organic synthesis. While specific documentation of its initial discovery remains limited in the available literature, the compound's development can be traced through the advancement of tetrahydropyran synthetic methodologies that emerged in the latter half of the twentieth century. The synthesis of related tetrahydropyran carboxylates, such as methyl tetrahydropyran-4-carboxylate, has been documented with yields reaching 99% under optimized conditions, indicating the maturation of synthetic approaches to this class of compounds.

The development of efficient synthetic routes to this compound has been influenced by the growing recognition of pyran derivatives as valuable intermediates in pharmaceutical synthesis. The emergence of patent literature describing processes for preparing related cyanotetrahydropyran derivatives, particularly in the context of pharmaceutical applications, demonstrates the industrial significance that has driven research into this compound family. These patents have outlined novel synthetic approaches that address scalability concerns and provide economically viable routes for large-scale production.

The compound's role as an intermediate in the synthesis of more complex pharmaceutical molecules has been a driving force in its development. Patent documentation reveals its utilization in the preparation of Janus kinase inhibitors, specifically in synthetic pathways leading to compounds with therapeutic potential for treating atopic dermatitis, arthritis, and cancer. This pharmaceutical relevance has necessitated the development of robust synthetic methodologies capable of producing the compound in high purity and yield.

Research efforts have focused on overcoming synthetic challenges associated with the compound's preparation, particularly regarding chiral separation and purification processes. The development of improved synthetic routes has addressed limitations in earlier methodologies, such as poor solubility in organic solvents and the formation of unwanted side products. These advances have contributed to the compound's current availability as a research chemical with high purity specifications.

Significance in Heterocyclic Organic Chemistry

This compound occupies a position of considerable significance within the domain of heterocyclic organic chemistry, particularly in the context of pyran-based synthetic methodology. The pyran ring system, characterized by its six-membered heterocyclic structure containing oxygen, represents one of the most important classes of heterocycles in both natural product synthesis and pharmaceutical chemistry. The specific substitution pattern present in this compound, with both electron-withdrawing cyano and electron-donating ester groups at the same carbon center, creates unique electronic properties that enhance its utility as a synthetic building block.

The compound's significance extends to its role in multicomponent reaction strategies, which have become increasingly important in modern synthetic chemistry for the efficient construction of complex molecular architectures. The presence of multiple reactive functional groups within a single molecule allows for sequential or simultaneous transformations, enabling the rapid assembly of structurally diverse compounds. This characteristic aligns with current trends in synthetic chemistry that emphasize efficiency, atom economy, and synthetic convergence.

From a mechanistic perspective, the compound serves as an excellent model system for studying the reactivity patterns of substituted tetrahydropyrans. The cyano group provides a site for nucleophilic addition reactions, while the ester functionality can undergo hydrolysis, reduction, or coupling reactions. The tetrahydropyran ring itself can participate in ring-opening reactions under appropriate conditions, further expanding the synthetic possibilities. These diverse reaction pathways make the compound valuable for exploring new synthetic methodologies and reaction mechanisms.

The compound's structural features also contribute to its significance in the development of pharmaceutical intermediates. The tetrahydropyran core is present in numerous bioactive natural products and synthetic pharmaceuticals, making compounds like this compound valuable precursors for drug discovery efforts. The ability to introduce diverse functional groups through transformation of the cyano and ester functionalities provides access to libraries of compounds for biological evaluation.

Table 2: Structural Features and Their Chemical Significance

| Structural Feature | Chemical Significance | Synthetic Applications |

|---|---|---|

| Tetrahydropyran ring | Conformational stability, biocompatibility | Pharmaceutical intermediates |

| Cyano group | Electrophilic carbon, nucleophilic addition site | Synthesis of amines, acids, heterocycles |

| Methyl ester | Easily transformed, mild reaction conditions | Coupling reactions, reduction to alcohols |

| Quaternary carbon | Increased stability, steric hindrance | Chiral center formation, rearrangement reactions |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the established conventions set forth by the International Union of Pure and Applied Chemistry, providing a standardized approach to chemical naming that ensures universal recognition and understanding within the scientific community. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-cyanooxane-4-carboxylate, reflecting the modern preference for the term "oxane" to describe the saturated six-membered oxygen-containing ring system.

The systematic naming process begins with identification of the parent ring system, which in this case is the six-membered saturated heterocycle containing one oxygen atom. According to International Union of Pure and Applied Chemistry conventions, this ring system is designated as "oxane," representing the systematic name for tetrahydropyran. The numbering of the ring positions follows standard heterocyclic nomenclature rules, where the oxygen atom is assigned position 1, and subsequent carbon atoms are numbered sequentially.

The substitution pattern is described through positional designators that indicate the specific locations of functional groups on the ring system. The cyano group attached to the 4-position carbon is designated as "4-cyano," while the carboxylate ester functionality at the same position is indicated as "4-carboxylate". The methyl group of the ester is specified at the beginning of the name as "methyl," creating the complete systematic name methyl 4-cyanooxane-4-carboxylate.

Alternative naming systems exist within the chemical literature, reflecting different approaches to describing the same molecular structure. The traditional naming system employs "tetrahydro-2H-pyran" to describe the saturated six-membered ring, resulting in the name this compound. This nomenclature explicitly indicates the saturation state of the pyran ring through the "tetrahydro" prefix and specifies the 2H designation to clarify the specific structural isomer.

Table 3: Nomenclature Variations and Identifiers

The Simplified Molecular Input Line Entry System representation COC(=O)C1(CCOCC1)C#N provides a compact, computer-readable format for describing the molecular structure. This notation system encodes the connectivity of atoms within the molecule, enabling database searches and computational analysis. The International Chemical Identifier string offers another standardized format for molecular representation, particularly valuable for database storage and retrieval systems.

Propiedades

IUPAC Name |

methyl 4-cyanooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCVBMSJKWEGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587389 | |

| Record name | Methyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-30-8 | |

| Record name | 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362703-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyanooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-cyanooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization Reactions

One of the most prevalent methods for synthesizing this compound involves the cyclization of an appropriate nitrile with a dihydropyran derivative. This method typically includes the following steps:

-

- Tetrahydro-2H-pyran-4-carboxylic acid or its derivatives.

- A suitable nitrile, such as acetonitrile or benzonitrile.

-

- The reaction is generally carried out in an anhydrous solvent such as acetone or dimethylformamide (DMF) to prevent hydrolysis.

- Catalysts like potassium carbonate may be used to facilitate the reaction.

-

- The starting materials are mixed and heated under reflux conditions for several hours (typically 3-6 hours).

- After completion, the mixture is cooled, and inorganic salts are filtered out.

- The product is then purified through techniques such as recrystallization or chromatography.

The yield from this cyclization method can reach up to 99% under optimized conditions.

Multi-Component Reactions (MCR)

Another effective approach involves multi-component reactions, which allow for the simultaneous formation of multiple bonds in a single step:

Reagents :

- α,β-unsaturated nitriles and active methylenes.

- Organocatalysts like L-proline or DABCO can enhance yields.

-

- The reaction is typically performed in polar aprotic solvents (e.g., THF) at elevated temperatures (60–80°C).

-

- This method simplifies the synthetic route by reducing the number of steps and increasing overall efficiency.

Reaction Mechanisms

Understanding the mechanisms involved in the synthesis of this compound is crucial for optimizing yields and selectivity:

Mechanistic Insights

Cyclization Mechanism : The cyclization typically proceeds via nucleophilic attack by the amine on the nitrile carbon, followed by intramolecular cyclization to form the tetrahydropyran ring.

Catalyst Role : Catalysts like potassium carbonate facilitate deprotonation steps, enhancing nucleophilicity and promoting cyclization.

Analytical Techniques for Characterization

Post-synthesis characterization is essential to confirm the structure and purity of this compound:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Identifies protons and carbons in the structure, confirming functional groups and connectivity. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns, verifying molecular identity. |

| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic absorption bands (e.g., nitrile ~2200 cm⁻¹). |

Yield Optimization Strategies

To enhance yields during the synthesis of this compound, several strategies can be employed:

Temperature Control : Maintaining optimal temperatures during reactions can prevent side reactions and improve product formation.

Stoichiometry Adjustment : Careful adjustment of reactant ratios can lead to higher yields by minimizing unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is primarily explored for its potential as a pharmacological agent due to its affinity for cannabinoid receptors. Research indicates that derivatives of this compound show significant binding affinities for CB1 receptors, suggesting its utility in developing imaging agents and therapeutic drugs targeting the endocannabinoid system.

Key Findings:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders.

- Receptor Binding : It exhibits promising binding affinities (Ki values) for cannabinoid receptors, with one derivative showing a Ki value of 62 nM for CB1 receptors, highlighting its potential as a PET radioligand for imaging applications .

Development of Radioligands

The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as positron emission tomography (PET) radioligands. These compounds are designed to improve metabolic resistance and reduce lipophilicity, making them suitable candidates for imaging brain CB1 receptors.

Case Study:

- A study developed several derivatives aimed at enhancing the pharmacokinetic properties of imaging agents. One derivative showed high affinity for CB1 receptors while maintaining low CNS penetration, thus minimizing side effects .

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Target Receptor | Ki Value (nM) | Notes |

|---|---|---|---|

| This compound | CB1 | 62 | Potential PET radioligand |

| Derivative 9m | TSPO | 29 | Higher affinity than CB1 |

| Derivative 9n | CB1 | 15.7 | High selectivity for CB1 |

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemical Reactions:

- Oxidation : Converts the compound to corresponding carboxylic acids or other oxidized derivatives.

- Reduction : Can reduce the nitrile group to primary amines.

- Substitution : The nitrile group can be replaced by other functional groups through nucleophilic substitution reactions .

Mecanismo De Acción

The mechanism of action of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . It can also interact with cellular receptors and signaling pathways, influencing biological processes .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Tetrahydropyran Derivatives

| Compound Name | Structural Features | Key Differentiators and Implications | References |

|---|---|---|---|

| This compound | - 4-Cyano group - 4-Methyl carboxylate |

High electrophilicity due to cyano group; ester enhances lipophilicity and metabolic stability | |

| Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | - 4-Cyano group - 4-Ethyl carboxylate |

Longer ester chain may reduce polarity compared to methyl analog, affecting solubility | |

| Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate | - 4-Amino group (-NH₂) - 4-Methyl carboxylate |

Amino group enables hydrogen bonding and participation in acid-base reactions | |

| 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid | - Combined tetrahydrofuran and tetrahydropyran rings - 4-Carboxylic acid |

Increased structural complexity; carboxylic acid enhances polarity and metal coordination capacity | |

| Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate | - 5-Amino group - Partially unsaturated ring |

Unsaturation alters ring conformation; amino group at position 5 modifies reactivity | |

| Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate | - 4-Ketone (-C=O) - 3-Methyl carboxylate |

Ketone group facilitates redox reactions; carboxylate position affects regioselectivity | |

| 4-Propyltetrahydro-2H-pyran-4-carboximidamide | - 4-Carboximidamide (-C(=NH)NH₂) - 4-Propyl substituent |

Carboximidamide group enables chelation; propyl chain increases hydrophobicity |

Key Insights from Comparative Analysis

Functional Group Effects: Cyano vs. Amino Groups: The cyano group in this compound increases electrophilicity, making it more reactive toward nucleophiles compared to amino-substituted analogs (e.g., methyl 4-aminotetrahydro-2H-pyran-4-carboxylate), which exhibit hydrogen-bonding capabilities . Ester vs. Carboxylic Acid: Methyl/ethyl esters enhance lipophilicity, whereas carboxylic acid derivatives (e.g., 4-(tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid) are more polar, favoring aqueous solubility and ionic interactions .

Substituent Position and Ring Modifications :

- Positional isomerism (e.g., 3-carboxylate vs. 4-carboxylate in methyl 4-oxotetrahydro-2H-pyran-3-carboxylate) alters electronic distribution and steric effects, impacting regioselectivity in reactions .

- Hybrid ring systems (e.g., tetrahydrofuran-tetrahydropyran fusion) introduce conformational rigidity and broaden applications in asymmetric synthesis .

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate’s unsaturated ring system may enhance π-π stacking interactions in biological targets .

Actividad Biológica

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS Number: 362703-30-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 169.18 g/mol. Its structure includes a tetrahydropyran ring, a cyano group, and a carboxylate ester, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyano group serves as an electrophile, allowing the compound to participate in nucleophilic attacks, while the carboxylate group can form hydrogen bonds, enhancing binding affinity to target proteins.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It exhibits affinity for cannabinoid receptors, particularly CB1 receptors, with reported binding affinities (Ki values) indicating its potential as a pharmacological agent.

Affinity for Cannabinoid Receptors

Research indicates that this compound derivatives demonstrate significant binding affinities for CB1 receptors. One study reported a Ki value of 62 nM for the corresponding derivative, highlighting its potential in developing ligands for imaging or therapeutic applications targeting the endocannabinoid system .

Case Studies and Research Findings

- JAK1 Inhibition : A related study identified imidazo-pyrrolopyridines as potent JAK1 inhibitors, suggesting that compounds with similar structural motifs to this compound may also exhibit anti-inflammatory properties through JAK1 inhibition .

- PET Radioligands Development : The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as PET radioligands. These compounds showed reduced lipophilicity and improved metabolic resistance, making them suitable candidates for imaging brain CB1 receptors .

- Pharmacological Profiles : Various derivatives were synthesized and tested for their pharmacological profiles, revealing a spectrum of activities including receptor selectivity shifts based on minor structural modifications .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Target Receptor | Ki Value (nM) | Notes |

|---|---|---|---|

| This compound | CB1 | 62 | Potential PET radioligand |

| Derivative 9m | TSPO | 29 | Higher affinity than CB1 |

| Derivative 9n | CB1 | 15.7 | High selectivity for CB1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via oxalate ester intermediates. For example, ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate (a structural analog) is prepared using DMAP, triethylamine, and ethyl chloro-oxoacetate in THF, followed by column chromatography (SiO₂, 15% EtOAc in pentane) . For the cyano-substituted derivative, nitrile introduction may involve nucleophilic substitution or cyanation reactions under anhydrous conditions (e.g., using KCN or TMSCN with catalytic Lewis acids). Key parameters include temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of the nitrile group.

Q. How can the purity and structural integrity of this compound be validated in a research setting?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC : Assess purity (>95% as per for analogs) with reverse-phase C18 columns and acetonitrile/water gradients.

- NMR : Confirm the presence of the cyano group (¹³C NMR: δ ~115–120 ppm) and ester carbonyl (¹³C NMR: δ ~165–170 ppm).

- FT-IR : Verify nitrile absorption (~2240 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, amber vials under nitrogen to prevent moisture absorption and thermal degradation. The compound is sensitive to light and humidity, which may hydrolyze the ester or cyan group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-cyano and 4-ester substituents influence reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT) can map charge distribution, while experimental kinetic assays under varying pH (e.g., acidic/basic hydrolysis) quantify substituent effects. For example, compare hydrolysis rates of this compound with non-cyano analogs .

Q. What computational tools are effective for predicting synthetic pathways or reaction mechanisms involving this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose retrosynthetic routes. For mechanistic insights, use Gaussian or ORCA for transition-state modeling. Example: Simulate the activation energy for cyano group participation in [4+2] cycloadditions or nucleophilic substitutions .

Q. How can this compound serve as a building block in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?

- Methodological Answer : The tetrahydropyran core is a common scaffold in drug design. Functionalize the ester via hydrolysis to carboxylic acid (e.g., LiOH/H₂O/THF) for amide coupling. The cyano group can be reduced to an amine (H₂/Pd-C or BH₃·THF) for further derivatization. Case study: Analogous tetrahydro-2H-pyran derivatives are intermediates in antiviral agents (e.g., HCV protease inhibitors) .

Contradictions and Limitations

- Synthesis Yields : reports 84% yield for ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate, but nitrile introduction may reduce efficiency due to steric hindrance.

- Biological Activity : While tetrahydropyran derivatives show anti-inflammatory properties (), the cyano-ester analog lacks direct pharmacological data, necessitating further studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.